Pterosin D 3-O-glucoside
Overview
Description
Pterosin D 3-O-glucoside is a compound related to a class of natural products known as pterosins, which are typically isolated from various species of ferns. These compounds are known for their diverse biological activities, including cytotoxic and antidiabetic effects. Although the provided papers do not specifically mention Pterosin D 3-O-glucoside, they do discuss related compounds such as pterosin C 3-O-β-d-glucopyranoside , pteroside A2 , and pterosin A , which share a similar structural motif and may provide insights into the properties and synthesis of Pterosin D 3-O-glucoside.
Synthesis Analysis
The synthesis of pterosin-related compounds is not directly detailed in the provided papers. However, enzymatic synthesis methods have been explored for related compounds, such as the synthesis of a pterostilbene α-glucoside using cyclodextrin glucanotransferase and amyloglucosidase . This method involves a transglycosylation reaction using starch as a glucosyl donor, which could potentially be adapted for the synthesis of Pterosin D 3-O-glucoside.
Molecular Structure Analysis
The molecular structure of pterosin compounds is characterized by spectroscopic methods such as UV, IR, NMR, and MS data . These techniques allow for the determination of the structural features and absolute configuration of the pterosins and their glycosides. For example, the structure of wallichoside, a pteroside, was established using these methods .
Chemical Reactions Analysis
The chemical reactions involving pterosins typically include glycosylation, as seen in the formation of pteroside glucosides . The reactivity of these compounds under acidic or basic conditions can lead to the formation of various degradation products, which can be characterized by GC-MS . These reactions are important for understanding the stability and transformation of pterosin compounds.
Physical and Chemical Properties Analysis
Pterosin compounds exhibit a range of physical and chemical properties, including solubility, cytotoxicity, and biological activity. For instance, pterosin C 3-O-β-d-glucopyranoside showed significant selective cytotoxicity against human cell lines . The solubility of these compounds in water and other solvents can be influenced by glycosylation, as seen with the increased water solubility of pterostilbene α-d-glucopyranoside . The biological activities of pterosins, such as the antidiabetic effects of pterosin A, are often associated with their ability to modulate various biochemical pathways, including insulin signaling and glucose uptake .
Safety And Hazards
Future Directions
The potential anti-diabetic activity of Pterosin D 3-O-glucoside and other pterosins warrants further functional studies . More research is also needed to fully understand the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of Pterosin D 3-O-glucoside.
properties
IUPAC Name |
(3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDJCXEVHBDAH-UMYDBDEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pterosin D 3-O-glucoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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